molecular formula C19H14Cl2N4OS B5462663 3-(allylthio)-6-(2,3-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(allylthio)-6-(2,3-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5462663
M. Wt: 417.3 g/mol
InChI Key: CPQCFYNBAKTVJI-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . Benzoxazepines are another class of organic compounds that contain a seven-membered benzoxazepine ring system . Both of these structural components are known to exhibit a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of hydrazones and nitriles via a formal [3+2] cycloaddition, which includes a sequence of chlorination, nucleophilic addition, cyclisation, and dealkylation . This reaction utilizes the in situ generation of hydrazonoyl chloride based on the ambiphilic reactivity of hydrazones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and benzoxazepines can be characterized using various spectral techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be quite complex. For instance, the gas-phase pyrolysis of 4-amino-3-allylthio-1,2,4-triazoles involves an initial [3,3]sigmatropic shift of the allyl group, followed by cleavage of the N–N bond to generate a thiaza-allyl radical, which then undergoes cyclisation, rearrangement, and alkyl group extrusion .

Future Directions

The future directions in the study of “3-(allylthio)-6-(2,3-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine” would likely involve further exploration of its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry given the pharmacological properties of 1,2,4-triazoles and benzoxazepines .

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c1-2-10-27-19-23-18-16(24-25-19)11-6-3-4-9-14(11)22-17(26-18)12-7-5-8-13(20)15(12)21/h2-9,17,22H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCFYNBAKTVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C(=CC=C4)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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